

UnyLinker™ 12: A Technical Guide for Advanced Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on UnyLinker[™] 12, a universal linker for the solid-phase synthesis of oligonucleotides. This document outlines its core technical data, mechanism of action, and representative experimental protocols for its application in research and drug development.

Core Technology: The UnyLinker™ 12 Advantage

UnyLinker™ 12 is a universal linker designed for efficient and scalable solid-phase synthesis of oligonucleotides.[1][2] Unlike traditional nucleoside-loaded supports, a universal linker is not derivatized with a nucleoside, allowing for the synthesis of any desired oligonucleotide sequence from a single support material.[3] This simplifies the synthesis process, reduces the risk of human error associated with selecting the correct pre-loaded support, and streamlines inventory management.

The core of the UnyLinker[™] technology lies in its unique, conformationally rigid structure. This design facilitates a clean and efficient cleavage of the synthesized oligonucleotide from the solid support under standard deprotection conditions, yielding high-purity products.[3]

Technical Data

The following tables summarize the key technical and handling properties of UnyLinker™ 12 offered by MedchemExpress.



Chemical and Physical Properties

Property	Value "	Source(s)
Product Name	UnyLinker™ 12	[1][4]
CAS Number	852684-08-3	[1]
Molecular Formula	C39H35NO10	[1]
Molecular Weight	677.70 g/mol	[1]
Purity	While a specific purity for UnyLinker™ 12 is not provided, the related product UnyLinker™ 12 TEA is available with a purity of 99.97%.[5] High-quality oligonucleotides are obtained using UnyLinker™ 12.[3]	[3][5]
Appearance	Solid	_
Solubility	Information not explicitly provided, but it is compatible with solvents used in standard automated oligonucleotide synthesis.	

Ordering and Storage



Parameter	Information	Source(s)
Supplier	MedchemExpress	[1][4][6]
Catalog Number	HY-164247	[4]
Shipping	Room temperature in the continental US; may vary for other locations.	[1]
Storage	Please refer to the Certificate of Analysis for recommended storage conditions.	[1]

Mechanism of Action: Cleavage and Deprotection

The efficacy of UnyLinker[™] 12 is centered on its cleavage mechanism, which liberates the synthesized oligonucleotide with a free 3'-hydroxyl group. After the completion of the oligonucleotide chain elongation, the support-bound oligonucleotide is treated with a basic solution, typically aqueous ammonia.

The proposed mechanism involves the following key steps:

- Deprotection of Phosphate Groups: The basic conditions first remove the protecting groups (e.g., cyanoethyl) from the phosphate backbone of the oligonucleotide.
- Amide Deprotection and Ring Opening: The base also deprotects the succinyl linker, leading to the opening of the linker's ring structure.
- Intramolecular Cyclization and Cleavage: A newly formed hydroxyl group on the linker then attacks the 3'-phosphate of the oligonucleotide, leading to the cleavage of the oligonucleotide from the linker.
- Release of the Oligonucleotide: The final result is the release of the deprotected oligonucleotide with a 3'-hydroxyl group and the formation of a cyclic by-product from the linker.



This efficient intramolecular mechanism ensures a clean cleavage reaction, minimizing side reactions and leading to a higher purity of the final product.

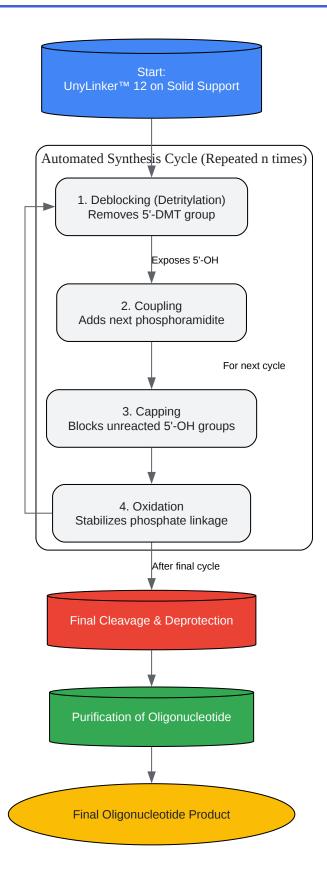
Experimental Protocols and Workflows

While specific protocols are highly dependent on the automated synthesizer, the scale of the synthesis, and the specific oligonucleotide sequence (including any modifications), a representative workflow for using UnyLinker™ 12 is presented below.

General Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the major steps in an automated solid-phase oligonucleotide synthesis cycle using a universal linker such as UnyLinker[™] 12.





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Caption: General workflow for automated solid-phase oligonucleotide synthesis.



Representative Protocol for Cleavage and Deprotection

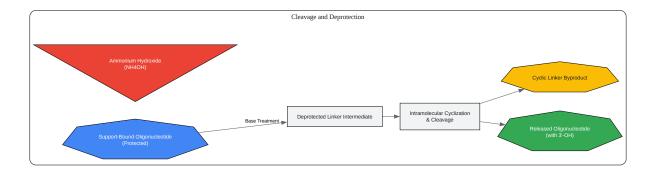
Disclaimer: The following is a representative protocol based on literature. Optimal conditions, including time and temperature, may vary and should be determined empirically.

- Reagent Preparation: Prepare a solution of concentrated ammonium hydroxide. For certain applications, a mixture of ammonium hydroxide and methylamine (AMA) may be used to expedite deprotection.
- Cleavage from Support:
 - Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.
 - Add the ammonium hydroxide solution to the support.
 - Incubate the mixture. Typical conditions range from room temperature for several hours to elevated temperatures (e.g., 55-65°C) for a shorter duration (e.g., 2-8 hours).[7] For LNAcontaining oligonucleotides, cleavage may be significantly faster.[7][8]
- Deprotection: The incubation in ammonium hydroxide simultaneously cleaves the oligonucleotide from the linker and removes the protecting groups from the nucleobases.
- Elution and Collection:
 - Filter the solid support to separate it from the solution containing the cleaved oligonucleotide.
 - Wash the support with nuclease-free water or a suitable buffer to ensure complete recovery of the product.
 - Combine the filtrate and the washes.
- Solvent Removal: Remove the ammonia and solvent, typically by lyophilization or speed-vacuum centrifugation.
- Purification: The crude oligonucleotide can then be purified using standard methods such as HPLC or gel electrophoresis.



Visualizing the Cleavage Mechanism

The following diagram illustrates the proposed chemical mechanism for the cleavage of the oligonucleotide from the UnyLinker $^{\text{TM}}$ 12 support.



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Caption: Proposed mechanism for oligonucleotide cleavage from UnyLinker™ 12.

Conclusion

UnyLinker™ 12 from MedchemExpress represents a robust and versatile tool for the synthesis of oligonucleotides. Its universal nature simplifies workflows and its well-designed chemical structure allows for efficient cleavage, leading to the production of high-purity oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Researchers should consult the primary literature and perform optimization studies to tailor the synthesis and deprotection conditions to their specific needs.



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- To cite this document: BenchChem. [UnyLinker™ 12: A Technical Guide for Advanced Oligonucleotide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595951#unylinker-12-medchemexpress-technical-data]

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